N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Radiolabeled Antagonists for Neurotransmission Studies
[N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide] is explored as a radiolabeled antagonist, particularly in the context of serotonin (5-HT) receptors. The compound, known as [18F]p-MPPF, has been utilized in positron emission tomography (PET) to study the serotonergic neurotransmission system. This application is pivotal in understanding the role of 5-HT1A receptors in various neurological conditions, including depression and anxiety. The compound's utility in PET imaging enables researchers to visualize and quantify receptor distribution and density in vivo, offering insights into the serotonergic system's functioning within the brain (Plenevaux et al., 2000).
Dopamine D(4) Receptor Ligand Studies
Research into the dopamine system, specifically targeting the D(4) receptor, has identified N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide derivatives as high-affinity and selective ligands. These compounds are valuable for investigating the dopamine D(4) receptor's role in psychiatric disorders and potential therapeutic targets. The structural modifications and the exploration of structure-affinity relationships in these compounds contribute to the development of more selective and potent D(4) receptor ligands, enhancing our understanding of dopaminergic signaling and its implications in neurological diseases (Perrone et al., 2000).
Synthesis and Chemical Properties Exploration
The compound's synthesis and chemical properties have been a subject of study, with research focusing on efficient synthetic routes and the exploration of its chemical behavior. These studies are crucial for the development of novel compounds with improved pharmacological profiles or for use in chemical biology studies. For example, the synthesis of related fluorinated benzamide neuroleptics showcases the compound's versatility and potential as a scaffold for developing new chemical entities with varied biological activities (Mukherjee, 1990).
Potential Antiviral Applications
Tri-substituted benzamide derivatives, sharing a structural motif with N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide, have been described as a new class of antiviral drugs. These compounds have shown efficacy in protecting mice inoculated with the influenza type A virus, highlighting the potential of benzamide derivatives in antiviral therapy. The specific inhibitory action on NAD(+)-dependent ADP-ribosylation suggests a novel mechanism of action that could be explored further for therapeutic applications (Vladimirov et al., 1991).
Propriétés
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c1-25-13-4-2-3-11(9-13)16(23)19-7-8-22-17(24)14-10-12(18)5-6-15(14)20-21-22/h2-6,9-10H,7-8H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCHQXFGCJFXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.